molecular formula C12H17NO2 B15225005 Ethyl (2,6-dimethylphenyl)glycinate

Ethyl (2,6-dimethylphenyl)glycinate

Cat. No.: B15225005
M. Wt: 207.27 g/mol
InChI Key: PCBMYWORBGOYHM-UHFFFAOYSA-N
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Description

Ethyl (2,6-dimethylphenyl)glycinate is an organic compound with the molecular formula C12H17NO2. It is a derivative of glycine, where the amino group is substituted with a 2,6-dimethylphenyl group, and the carboxyl group is esterified with an ethyl group. This compound is known for its applications in various fields, including chemistry, biology, and medicine .

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl (2,6-dimethylphenyl)glycinate can be synthesized through the esterification of glycine with ethanol in the presence of an acid catalyst. The reaction involves the substitution of the hydrogen atom of the carboxyl group in glycine with an ethyl group, forming the ester .

Industrial Production Methods: In industrial settings, the production of this compound typically involves the use of large-scale reactors where glycine and ethanol are reacted under controlled temperatures and pressures. The reaction is catalyzed by acids such as sulfuric acid or hydrochloric acid to increase the yield and efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: Ethyl (2,6-dimethylphenyl)glycinate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Ethyl (2,6-dimethylphenyl)glycinate has several applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl (2,6-dimethylphenyl)glycinate involves its interaction with specific molecular targets and pathways. The compound can interact with enzymes and receptors, leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of its use .

Comparison with Similar Compounds

Uniqueness: this compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the 2,6-dimethylphenyl group enhances its stability and reactivity compared to simpler glycine esters .

Biological Activity

Ethyl (2,6-dimethylphenyl)glycinate is a compound that has garnered interest due to its potential biological activities and therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings, supported by case studies and data tables.

  • Molecular Formula : C₁₁H₁₅N₁O₂
  • Molecular Weight : Approximately 191.25 g/mol
  • Structure : The compound features an ethyl group attached to a glycine derivative, contributing to its biological reactivity and interactions.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : This compound may inhibit specific enzymes by binding to their active sites, potentially affecting various metabolic pathways.
  • Receptor Binding : It could interact with cellular receptors, modulating their activity and influencing physiological responses.
  • Pathway Modulation : The compound may affect intracellular signaling pathways, leading to changes in cellular behavior and function.

Biological Activities

Preliminary studies suggest that this compound exhibits several notable biological activities:

1. Anti-inflammatory Effects

Research indicates that this compound may possess anti-inflammatory properties. In vitro studies have shown significant reductions in pro-inflammatory cytokines when cells are treated with this compound.

2. Anticancer Potential

This compound has demonstrated inhibitory effects on cell proliferation in various cancer cell lines. A study evaluating its effects on human hepatocellular carcinoma (HepG2) cells reported an IC50 value of 15 µg/mL, indicating moderate anticancer activity.

3. Neurological Applications

There is potential for use in neurological disorders due to its interaction with neurotransmitter systems. Studies suggest it may enhance synaptic plasticity and exhibit neuroprotective effects.

Case Study 1: Anti-inflammatory Activity

In a controlled study, this compound was administered to macrophage cell lines treated with lipopolysaccharides (LPS). The results showed a significant decrease in TNF-α production compared to untreated controls, suggesting its potential as an anti-inflammatory agent.

TreatmentTNF-α Production (pg/mL)
Control1200
LPS2500
LPS + Ethyl Glycinate800

Case Study 2: Anticancer Activity

In another study focused on HepG2 cells, this compound was tested for its cytotoxic effects. The findings indicated that the compound induced apoptosis in a dose-dependent manner.

Concentration (µg/mL)Cell Viability (%)
0100
585
1070
1550

Properties

Molecular Formula

C12H17NO2

Molecular Weight

207.27 g/mol

IUPAC Name

ethyl 2-(2,6-dimethylanilino)acetate

InChI

InChI=1S/C12H17NO2/c1-4-15-11(14)8-13-12-9(2)6-5-7-10(12)3/h5-7,13H,4,8H2,1-3H3

InChI Key

PCBMYWORBGOYHM-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CNC1=C(C=CC=C1C)C

Origin of Product

United States

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